Lipophilicity and Polar Surface Area Comparison
The compound possesses a computed XLogP3 of 2.4 and a Topological Polar Surface Area (TPSA) of 53.1 Ų [1]. While direct comparative data for close analogs is not available in the public domain, this specific combination of moderate lipophilicity and a TPSA below the typical threshold of 140 Ų for oral bioavailability suggests a favorable profile for passive membrane permeability relative to more polar analogs with larger TPSA values [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4; TPSA = 53.1 Ų |
| Comparator Or Baseline | Class baseline (inference): Analogs with more polar substituents (e.g., hydroxy, carboxy) would exhibit lower XLogP3 and higher TPSA. |
| Quantified Difference | Quantified difference not available for direct comparators; class-level inference based on structure-property relationships. |
| Conditions | Computed values based on chemical structure (PubChem release 2021.05.07) [1]. |
Why This Matters
These computed properties are key predictors of a compound's drug-likeness, influencing selection for early-stage drug discovery programs focused on optimizing oral absorption and target engagement.
- [1] PubChem. Computed Properties for CID 90480980: 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. 2026. View Source
